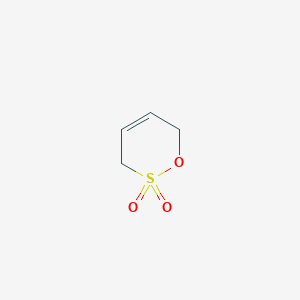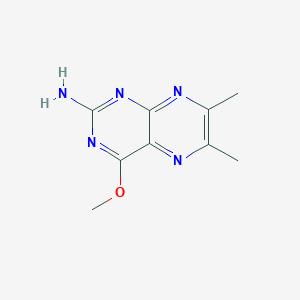![molecular formula C17H12BrNO3 B14738257 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid CAS No. 6296-23-7](/img/structure/B14738257.png)
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid is an organic compound that features a fluorenyl group substituted with a bromine atom and a carbamoyl group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid typically involves the following steps:
Carbamoylation: The carbamoyl group is introduced by reacting the brominated fluorenyl compound with isocyanates or carbamoyl chlorides.
Coupling with Prop-2-enoic Acid: The final step involves coupling the carbamoylated fluorenyl compound with prop-2-enoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Formation of substituted fluorenyl derivatives.
Scientific Research Applications
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbamoyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(9-Oxofluoren-2-yl)carbamoyl]prop-2-enoic acid
- 3-[(9-Bromo-9H-fluoren-2-yl)carbamoyl]prop-2-enoic acid
Uniqueness
3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid is unique due to the specific position of the bromine atom on the fluorenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
6296-23-7 |
|---|---|
Molecular Formula |
C17H12BrNO3 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(E)-4-[(7-bromo-9H-fluoren-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H12BrNO3/c18-12-1-3-14-10(8-12)7-11-9-13(2-4-15(11)14)19-16(20)5-6-17(21)22/h1-6,8-9H,7H2,(H,19,20)(H,21,22)/b6-5+ |
InChI Key |
WPHKDSMPONFTIF-AATRIKPKSA-N |
Isomeric SMILES |
C1C2=C(C=CC(=C2)NC(=O)/C=C/C(=O)O)C3=C1C=C(C=C3)Br |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C=CC(=O)O)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


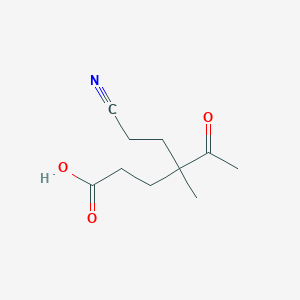
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)
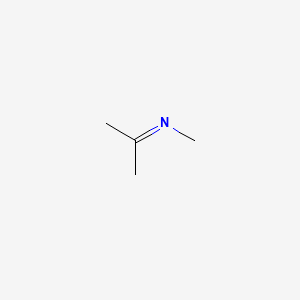
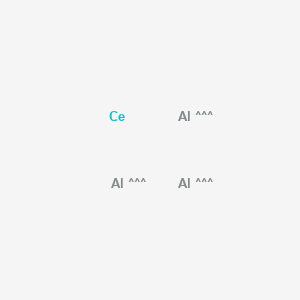
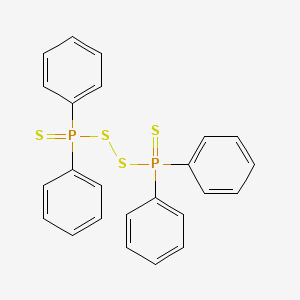
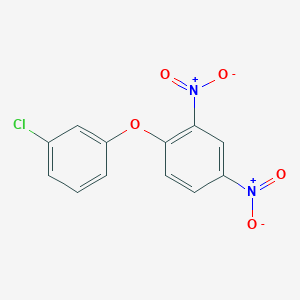
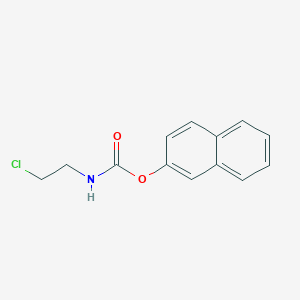
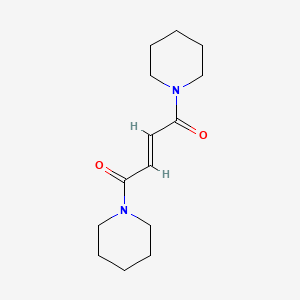
![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)

